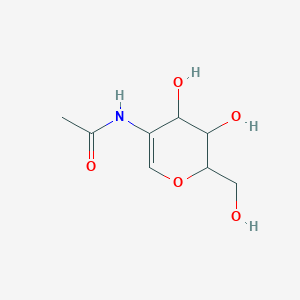

2-Acetamido-D-glucal

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

10293-59-1 |

|---|---|

Molecular Formula |

C8H13NO5 |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

N-[3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-5-yl]acetamide |

InChI |

InChI=1S/C8H13NO5/c1-4(11)9-5-3-14-6(2-10)8(13)7(5)12/h3,6-8,10,12-13H,2H2,1H3,(H,9,11) |

InChI Key |

LKFJQOCOGNNTCY-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=COC(C(C1O)O)CO |

Canonical SMILES |

CC(=O)NC1=COC(C(C1O)O)CO |

Synonyms |

2-acetamido-1,2-dideoxy-D-arabino-hex-1-enopyranose 2-acetamido-D-glucal 2-acetamidoglucal |

Origin of Product |

United States |

Retrosynthetic Analysis and Strategic Approaches to 2 Acetamido D Glucal Synthesis

Historical Perspectives on Glycal Synthesis Methodologies

Fischer Glycal Synthesis via Reductive Elimination of Glycosyl Halides

The foundational method for glycal synthesis, pioneered by Hermann Emil Fischer and Karl Zach in 1913, is the reductive elimination of glycosyl halides wikipedia.org. This classical approach has been instrumental in the development of carbohydrate chemistry, providing access to the 1,2-unsaturated cyclic enol ether structure characteristic of glycals.

The general strategy involves the conversion of a suitably protected monosaccharide into a glycosyl halide, typically a bromide or chloride. This activated intermediate is then subjected to reductive elimination using a reducing agent, most commonly zinc dust in the presence of an acid, such as acetic acid or ammonium (B1175870) chloride wikipedia.orgrroij.comgoogle.comresearchgate.netresearchgate.net. The mechanism is understood to proceed via the heterolytic cleavage of the carbon-halogen bond at the anomeric center, forming an anomeric carbocation. This carbocation is then reduced by the zinc, generating a transient carbanion. The elimination of an acetate (B1210297) anion from this intermediate leads to the formation of the characteristic double bond between C1 and C2, yielding the glycal rroij.com.

Fischer's laboratory successfully synthesized D-glucal from D-glucose using this method, and later extended it to derivatives like 3,4,6-tri-O-ethanoyl-D-glucal from tetra-acetylated glucose bromo-derivatives google.com. While this method has been widely adopted, it can sometimes suffer from variable yields and side reactions, such as solvolysis of the glycosyl halide researchgate.net. For the synthesis of 2-acetamido-D-glucal, the starting material would be a protected derivative of N-acetylglucosamine, functionalized at the anomeric position to yield the corresponding glycosyl halide, which would then undergo reductive elimination.

Contemporary Synthetic Strategies for this compound and its Derivatives

While the Fischer method laid the groundwork, modern synthetic chemistry has developed more refined and diverse routes to glycals, including this compound, offering improved efficiency, stereocontrol, and substrate scope.

De Novo Synthesis Approaches

De novo synthesis strategies aim to construct the glycal skeleton from simpler, non-carbohydrate precursors. These approaches bypass the need for pre-existing carbohydrate starting materials and allow for greater flexibility in introducing structural modifications. Methods may involve carbon-carbon bond-forming reactions, such as aldol (B89426) condensations or Wittig reactions, to assemble the pyranose or furanose ring system, followed by functionalization to introduce the glycal double bond and the acetamido group at the C2 position. Such routes are often complex, requiring multiple steps to build the carbohydrate framework from acyclic precursors.

Derivatization from N-Acetylglucosamine Precursors

A common and practical strategy for synthesizing this compound involves the direct derivatization of readily available N-acetylglucosamine (GlcNAc) or its protected forms. These methods typically exploit the existing carbohydrate skeleton of GlcNAc and modify it to introduce the C1-C2 double bond.

One prevalent pathway involves functionalizing the anomeric position of a protected GlcNAc derivative, often by converting the anomeric hydroxyl group into a good leaving group, such as a halide or a sulfonate ester. Subsequent elimination reactions, often facilitated by a base or a reducing agent, can then generate the glycal. For instance, methods may involve the formation of an anomeric halide followed by reductive elimination, akin to the Fischer synthesis but starting from a GlcNAc derivative. Other approaches might involve elimination reactions from C2-functionalized precursors. The protection strategy for the hydroxyl groups (e.g., acetylation, benzylation) is critical for directing reactivity and preventing unwanted side reactions during the synthesis.

Ring-Closing Metathesis in Glycal Construction

Ring-closing metathesis (RCM) has emerged as a powerful tool in organic synthesis, including carbohydrate chemistry, for the formation of cyclic structures. In the context of glycal synthesis, RCM can be employed to construct the six-membered pyranose ring containing the C1-C2 double bond. This typically involves preparing an acyclic precursor with terminal alkene functionalities positioned appropriately to undergo metathesis upon activation by a ruthenium or molybdenum carbene catalyst. For this compound, the acyclic precursor would need to incorporate the acetamido group and be designed such that the metathesis reaction yields the desired glycal structure. This approach offers high efficiency and tolerance to various functional groups, making it attractive for complex molecule synthesis.

Transformations of Thioglycosides

Thioglycosides, which feature a sulfur atom at the anomeric position, serve as versatile intermediates in carbohydrate synthesis. Their transformation into glycals typically involves activation of the sulfur atom, followed by elimination. Common methods include treatment with electrophilic reagents (e.g., NIS, NBS, or triflates) in the presence of a nucleophile or a Lewis acid, or reductive cleavage of the C-S bond. For example, reacting thioglycosides with reagents like lithium naphthalenide can effect reductive elimination to form glycals wikipedia.org. When applied to amino-thioglycosides derived from N-acetylglucosamine, these methods can provide access to this compound. The stability and tunable reactivity of thioglycosides make them valuable precursors for various glycal synthesis strategies.

Chemical Reactivity and Mechanistic Investigations of 2 Acetamido D Glucal

Glycosylation Reactions Employing 2-Acetamido-D-glucal as Glycosyl Donor

This compound serves as a versatile precursor for the synthesis of 2-amino-2-deoxy-O-glycosides, which are integral components of numerous biologically important molecules, including glycoconjugates and glycosaminoglycans. rsc.org Its utility as a glycosyl donor stems from the reactivity of the double bond, which can be activated to form a glycosidic linkage with a variety of acceptor molecules.

Intermolecular Glycosylation Reactions

Intermolecular glycosylation involves the reaction of this compound with a separate acceptor molecule, typically an alcohol, to form a new glycosidic bond. These reactions are fundamental to the assembly of oligosaccharides and glycoconjugates. The stereochemical outcome of these reactions, yielding either α- or β-glycosides, is a critical aspect and is often influenced by the reaction conditions and the catalyst system employed. nih.gov

A variety of nucleophiles, including alcohols, sulfonamides, and even other sugars, can act as acceptors in these reactions. kyoto-u.ac.jprsc.org The direct 2-deoxyglycosylation of nucleophiles with glycals like this compound provides a straightforward route to 2-deoxysugar compounds. kyoto-u.ac.jp However, challenges can arise, such as the potential for the amide group in the acceptor to inhibit certain acid catalysts. kyoto-u.ac.jpsci-hub.se

| Donor | Acceptor | Catalyst/Promoter | Product | Yield (%) | Stereoselectivity (α:β) |

| Tri-O-acetyl-D-glucal | p-Methyl phenyl acetylene | FeBr3 | Brominated C-vinyl glycoside | 74 | 23:1 |

| Tri-O-acetyl-D-galactal | p-Methyl phenyl acetylene | FeBr3 | Brominated C-vinyl glycoside | 72 | 16:1 |

| 2-Azido-4-benzylamino-4-N,3-O-carbonyl-2,4,6-trideoxy-d-galactopyranosyl trichloroacetimidate | Cyclohexanol | Not specified | Glycosides | Not specified | 4:1 |

This table presents examples of intermolecular glycosylation reactions involving glycal derivatives. Data sourced from rsc.orgnih.gov.

Intramolecular Glycosylation Reactions

In contrast to their intermolecular counterparts, intramolecular glycosylation reactions involve the tethering of the glycosyl donor and acceptor within the same molecule. This pre-organization is a strategy to control the stereoselectivity of the glycosidic bond formation. beilstein-journals.org By linking the donor and acceptor, the reaction becomes a cyclization event, which can favor the formation of a specific anomer. beilstein-journals.org

| Tethered Precursor | Promoter | Product | Yield (%) | Stereoselectivity |

| Donor with succinoyl group at C-2 coupled to diol galactosyl acceptor | DCC, DMAP | Cyclic compound | 76 | 1,2-trans isomer |

| Xylylene tethered glucose derivatives (3'- and 6-positions) | NIS/TfOH | Disaccharide | 84 | 85:15 (α:β) |

| Tethered donor-acceptor with NIS/TfOH promotion | NIS/TfOH | Trisaccharide | 75 | Pure α-linked |

This table illustrates the outcomes of intramolecular glycosylation reactions. Data sourced from beilstein-journals.org.

Catalyst Systems for Glycosylation

The activation of this compound as a glycosyl donor is typically achieved through the use of a catalyst. The choice of catalyst is paramount as it influences not only the reaction rate but also, critically, the stereoselectivity of the glycosylation. Various classes of catalysts have been successfully employed.

Lewis acids are a common class of catalysts for glycosylation reactions involving glycals. They function by coordinating to an oxygen atom in the glycal, typically the one in the ring or an adjacent protecting group, which activates the double bond towards nucleophilic attack. rsc.org A range of Lewis acids have been utilized, including metal triflates like copper(II) triflate (Cu(OTf)₂) and scandium(III) triflate (Sc(OTf)₃), as well as other metal salts like iron(III) bromide (FeBr₃). rsc.orgresearchgate.net The strength of the Lewis acid can influence the reaction pathway and, consequently, the stereochemical outcome. nih.gov For example, a strong Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) might favor an Sₙ1-like pathway, while a milder one like boron trifluoride etherate (BF₃·OEt₂) could promote an Sₙ2-type reaction. nih.gov

Brønsted acids can also effectively catalyze glycosylation reactions with glycals. kyoto-u.ac.jp Acids such as p-toluenesulfonic acid (TsOH) and triflic acid (TfOH) can protonate the glycal, leading to the formation of an oxocarbenium ion intermediate that is then attacked by the acceptor nucleophile. kyoto-u.ac.jpsci-hub.se However, the use of strong Brønsted acids can sometimes lead to side reactions, such as the Ferrier rearrangement. sci-hub.se Recently, novel Brønsted acid catalysts, such as certain 2-haloazolium salts, have been designed to overcome challenges like catalyst inhibition by amide-containing substrates. kyoto-u.ac.jp Chiral Brønsted acids have also been explored to influence the stereochemical outcome of glycosylation. organic-chemistry.org

Transition metal catalysts, particularly those based on palladium, have emerged as powerful tools for stereoselective glycosylation using glycals. nih.govbasicmedicalkey.com Palladium-catalyzed glycosylation often proceeds via the formation of a π-allyl palladium complex from the glycal. basicmedicalkey.com This intermediate then reacts with the acceptor, and the stereochemistry of the resulting glycoside can be controlled by the choice of ligands on the palladium catalyst. nih.gov For example, using a bulky phosphine (B1218219) ligand can favor the formation of β-glycosides, while a different ligand like trimethyl phosphite (B83602) can lead to the α-anomer as the major product. nih.gov This tunability of stereoselectivity is a significant advantage of palladium-catalyzed methods.

Organocatalysis (e.g., Thiourea-Catalyzed)

Thiourea-based organocatalysts have emerged as powerful tools in stereoselective glycosylation reactions. rsc.org These catalysts activate glycosyl donors through non-covalent interactions, primarily hydrogen bonding, mimicking the action of glycosyltransferases. rsc.orgresearchgate.net This approach has shown significant promise in carbohydrate chemistry for achieving high yields and excellent anomeric stereoselectivity. rsc.org

In the context of this compound derivatives, thiourea (B124793) catalysis facilitates the formation of 2-deoxyglycosides. researchgate.net For instance, the Schreiner's thiourea catalyst has been successfully employed in the glycosylation of D-galactal derivatives, which are structurally similar to this compound, to produce 2-deoxyglycosides with high selectivity. researchgate.net The mechanism is believed to involve the thiourea catalyst acting as a Brønsted acid, protonating the glycal and activating it for nucleophilic attack by an alcohol. researchgate.net An alternative proposal suggests the catalyst acts as a double hydrogen-bond donor to the alcohol. researchgate.net

Bifunctional amino thioureas, which contain both a thiourea moiety and a tertiary amino group, have also been developed. chimia.ch These catalysts can activate both the nucleophile (via the amino group) and the electrophile (via the thiourea group), expanding the scope of thiourea-catalyzed reactions. chimia.ch While extensively used in various asymmetric additions, their specific application to this compound requires further investigation. chimia.ch

Recent research has also highlighted the use of thiouracil as a cost-effective and efficient organocatalyst for stereoselective glycosylations with galactals, achieving high α-stereoselectivity with catalyst loadings as low as 0.1 mol%. researchgate.net

Table 1: Examples of Thiourea-Catalyzed Reactions with Glycals This table is representative of thiourea-catalyzed reactions with glycals, which are structurally related to this compound.

| Catalyst | Glycal Substrate | Nucleophile | Product | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Schreiner's Thiourea | D-Galactal derivatives | Various alcohols | 2-Deoxyglycosides | High α-selectivity | researchgate.net |

| Thiouracil | Galactals | Various alcohols | Disaccharides and glycoconjugates | High α-stereoselectivity | researchgate.net |

Single-Electron Transfer Reagents

Single-electron transfer (SET) is a fundamental process in which an electron is transferred from a donor to an acceptor molecule, leading to the formation of radical intermediates. libretexts.org This process can be initiated by metals such as lithium or sodium, which can donate a valence electron to an organic compound. libretexts.org

In the context of carbohydrate chemistry, SET reactions involving glycals can lead to the formation of radical anions. psu.edu For this compound, the reaction with acetyl hypofluorite (B1221730) (AcOF) is proposed to proceed via a SET mechanism. psu.edu The electron-withdrawing nature of the acetamido group at the C-2 position influences the polarity of the double bond, leading to an "inverse" regioselectivity compared to the parent glucal. psu.edu This results in the formation of a 2-C-acetamido-α-D-glucosyl fluoride (B91410). psu.edu

The SET mechanism involves the transfer of a fluorine radical (F•) from AcOF to the glycal, forming a solvent-caged biradical transition state. psu.edu This contrasts with the heterolytic cleavage of the F-O bond that occurs with the parent glucal. psu.edu

Samarium(II) iodide (SmI2) is another reagent that can initiate SET reactions. It has been used in the reductive coupling of 1,2-anhydro sugars, which can be derived from glycals, with carbonyl compounds to form C-glycosides. csic.es This process involves the SET from SmI2 to the epoxide, generating an α-anomeric radical intermediate. csic.es

Electrophilic Additions Across the C1-C2 Double Bond

The electron-rich double bond of this compound is susceptible to electrophilic attack, leading to a variety of addition products.

Halogenation Reactions

The halogenation of this compound and related glycals has been extensively studied. The reaction of D-glucal triacetate with bromine, chlorine, or iodine in methanol (B129727) with silver acetate (B1210297) yields a mixture of methyl 2-deoxy-2-halogeno-α-D-mannopyranoside and -β-D-glucopyranoside triacetates. researchgate.net

The bromination of D-glucal triacetate produces a mixture of tri-O-acetyl-2-bromo-2-deoxyglycopyranosyl bromides with the α-D-gluco and α-D-manno configurations. researchgate.netcdnsciencepub.com Subsequent reaction with methanol in the presence of silver carbonate proceeds with inversion of the anomeric center. researchgate.netcdnsciencepub.com

Alkoxybromination of 2-acetamidoglucal (B1262020) esters leads to the formation of α-D-mannosyl bromides. psu.edu This reaction proceeds through the capture of a bromonium ion by the C-2 carbon from the axial side, forming a 2-bromo-oxocarbenium intermediate. psu.edu

Azidonitration and Related Nitrogen Incorporations

Azidonitration is a key reaction for introducing a nitrogen functionality at the C-2 position of glycals. The reaction of a glycal with sodium azide (B81097) and ceric ammonium (B1175870) nitrate (B79036) (CAN) results in the formation of 2-azido-1-nitrate derivatives. This method has been applied to the synthesis of precursors for 2-amino sugars. nih.govrsc.orgrsc.org For instance, azidonitration of a bicyclic glycal derived from 6-deoxy-D-glucal gives glycosyl nitrate anomers in good yield and stereoselectivity. nih.gov

Another approach for introducing an azido (B1232118) group involves the reaction of a glycal with ferric chloride, sodium azide, ferrous sulfate, and ammonium persulfate. google.com This generates an azide radical that adds to the C-2 position of the sugar. google.com

The addition of nitrosyl chloride to acetylated glycals, followed by conversion to an oxime and subsequent reduction, provides a route to 2-amino-2-deoxyhexoses. cdnsciencepub.com

Table 2: Examples of Nitrogen Incorporation Reactions with Glycals

| Glycal Derivative | Reagents | Product | Reference |

|---|---|---|---|

| Bicyclic glycal from 6-deoxy-D-glucal | Azidonitration | Glycosyl nitrate anomers | nih.gov |

| Peracetylated 5-thio-D-glucal | Azidonitration, then hydrogenation | 2-Acetamido-2-deoxy-5-thio-D-glucose and -mannose | rsc.orgrsc.org |

| 3,4,6-O-acetyl-D-galactal | FeCl₃, NaN₃, FeSO₄, (NH₄)₂S₂O₈ | 2-Azido-2-deoxy-α-D-galactopyranosyl chloride | google.com |

Epoxidation Reactions

The double bond of this compound and its derivatives can be epoxidized to form 1,2-anhydro sugars. researchgate.net A common reagent for this transformation is dimethyldioxirane (B1199080) (DMDO), which can be generated in situ. researchgate.neta2bchem.com The epoxidation of perbenzylated glycals with oxone-acetone can be facilitated by a phase transfer catalyst. researchgate.net

The resulting epoxides are versatile intermediates that can be converted into various glycosides. researchgate.net For example, they can be transformed into methyl 1,2-trans-β-D-glycosides or 1,2-trans-β-D-glycopyranosyl azides. researchgate.net These azides can then be converted to 2-acetamido-2-deoxy-α-D-pyranosides. researchgate.net

Fluorination Reactions (e.g., N-F-fluorination)

Electrophilic N-F fluorinating reagents, such as Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are effective for the fluorination of glycals. researchgate.netmdpi.com The reaction of D-glucal derivatives with Selectfluor™ typically yields a mixture of 2-deoxy-2-fluoro-D-gluco- and -D-mannopyranose derivatives. researchgate.net The ratio of these products depends on the protecting groups on the sugar. researchgate.net

The reaction proceeds via a syn-addition of the electrophilic fluorine to the double bond. researchgate.net In the absence of other nucleophiles, the tetrafluoroborate (B81430) counterion can act as a fluoride donor, leading to 2-fluorinated glycosyl fluorides. researchgate.net

Other N-F reagents like N-fluorobenzenesulfonimide (NFSI) are also used for electrophilic fluorination. mdpi.com The choice of reagent and reaction conditions allows for the synthesis of a variety of 2-deoxy-2-fluoro sugars and their derivatives. researchgate.netmdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetyl hypofluorite |

| 2-C-acetamido-α-D-glucosyl fluoride |

| Samarium(II) iodide |

| D-glucal triacetate |

| Methyl 2-deoxy-2-halogeno-α-D-mannopyranoside |

| Methyl 2-deoxy-2-halogeno-β-D-glucopyranoside |

| Tri-O-acetyl-2-bromo-2-deoxyglycopyranosyl bromide |

| 2-Bromo-oxocarbenium |

| Sodium azide |

| Ceric ammonium nitrate |

| Ferric chloride |

| Ferrous sulfate |

| Ammonium persulfate |

| Nitrosyl chloride |

| Dimethyldioxirane |

| 1,2-Anhydro sugars |

| Oxone |

| Selectfluor™ |

| N-fluorobenzenesulfonimide |

| 2-Deoxy-2-fluoro-D-glucopyranose |

| 2-Deoxy-2-fluoro-D-mannopyranose |

| Thiouracil |

Nucleophilic Additions to the Glycal System

The double bond in this compound is susceptible to attack by various nucleophiles, a reaction influenced by the electronic nature of the substituents. The electron-donating character of the ring oxygen polarizes the double bond, rendering C-2 more nucleophilic than C-1. However, the electron-withdrawing nature of the acetamido group at C-2 can reverse this polarity. psu.edu

One notable reaction is alkoxybromination, where the addition of an electrophilic bromine source (like N-bromosuccinimide) in the presence of an alcohol leads to the formation of 2-O-alkyl-2-C-acetamido-α-D-mannosyl bromides. psu.edu The initial step involves the axial attack of the bromonium ion at C-2. This is followed by the elimination of HBr and subsequent axial addition of the alcohol to an acetylimine intermediate. psu.edu This contrasts with the behavior of simple glucals, where the alcohol attacks the anomeric carbon. psu.edu

Radical Reactions Involving this compound

The glycal double bond also participates in radical reactions, particularly with heteroatom-centered radicals. These reactions provide a pathway to introduce functionalities at either C-1 or C-2, depending on the specific glycal derivative used.

Addition of Heteroatom Radicals (e.g., Phosphorus, Sulfur)

The addition of sulfur-centered radicals, typically generated from thiols, to acetylated D-glucal derivatives has been well-documented. mdpi.com When 2-acetoxy-3,4,6-tri-O-acetyl-D-glucal is used as the radical acceptor, the reaction with various thiols in the presence of a photoinitiator like 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DPAP) leads to the formation of 1-thiosugars. mdpi.comresearchgate.net This regioselectivity is attributed to steric interactions that favor the formation of the C-S bond at the anomeric position. mdpi.com

| Thiol | Product | Yield (%) |

|---|---|---|

| Thiophenol | Phenyl 1-thio-β-D-glucopyranoside derivative | 75 |

| Benzyl (B1604629) thiol | Benzyl 1-thio-β-D-glucopyranoside derivative | 80 |

| Ethyl thioglycolate | Ethyl 2-(1-thio-β-D-glucopyranosidyl)acetate derivative | 85 |

Rearrangement Reactions and Related Transformations (e.g., Ferrier Rearrangement)

This compound and its derivatives are valuable precursors for rearrangement reactions, most notably the Ferrier rearrangement. This acid-catalyzed reaction of a glycal with an alcohol typically results in the formation of 2,3-unsaturated glycosides. chemsynlab.coma2bchem.com The reaction proceeds through an allylic oxocarbenium ion intermediate. csic.es

While the classical Ferrier rearrangement involves the C1-O bond, related sigmatropic rearrangements have also been explored. For instance, the csic.escsic.es-sigmatropic rearrangement of allyl cyanates derived from glycals provides a stereoselective route to N-glycosides. nih.gov This transformation proceeds through a cyclic transition state, ensuring complete chirality transfer. nih.gov Although a Ferrier-type mechanism could potentially lead to the α-anomer, the β-anomer is typically observed as the major product. nih.gov

Mechanistic Elucidation of this compound Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling the stereochemical outcome and designing synthetic strategies. Key to many of these transformations is the formation of transient, high-energy intermediates.

Role of Oxocarbenium Ion Intermediates

Oxocarbenium ions are recurring intermediates in many glycosylation and rearrangement reactions of carbohydrates, including those derived from this compound. researchgate.netresearchgate.netwikipedia.org These planar, electron-deficient species are highly reactive and their formation is often the rate-determining step. researchgate.net In the context of the Ferrier rearrangement, the reaction is initiated by the formation of an allylic oxocarbenium ion, which is then attacked by a nucleophile. csic.es

The stability and conformation of the oxocarbenium ion are influenced by factors such as the substituents on the pyranose ring. nih.gov For instance, an electron-withdrawing group at C-2 can significantly impact the reactivity of the ion. researchgate.net Theoretical calculations have shown that these ions can exist in various conformations, such as half-chair (⁴H₃) and skew-boat (⁵S₁), and the preferred geometry depends on the nature of the substituents. nih.gov

| Parameter | Value |

|---|---|

| Vmax (unit/mg) | 0.48 ± 0.01 |

| Km (μM) | 27 ± 2.8 |

E1-like Eliminations in Enzymatic Pathways

The formation of this compound as a crucial intermediate has been identified in the catalytic cycle of certain enzymes, most notably UDP-N-acetylglucosamine 2-epimerase (EC 5.1.3.14). This enzyme catalyzes the reversible interconversion of UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylmannosamine (UDP-ManNAc), a key step in the biosynthesis of various cell surface polysaccharides, including sialic acids. ebi.ac.ukubc.canih.gov The mechanism is of particular interest as it involves the inversion of stereochemistry at a carbon center (C-2) that lacks an acidic proton, precluding a simple deprotonation-reprotonation mechanism. ubc.caacs.org Instead, the enzyme employs an elimination-addition pathway where this compound is a central, enzyme-bound intermediate. ubc.caacs.org

Mechanistic investigations have revealed that the conversion of UDP-GlcNAc to UDP-ManNAc proceeds via an anti-elimination of the UDP group, yielding the this compound intermediate. ubc.caacs.org This is followed by a syn-addition of UDP to the opposite face of the glycal to produce the epimeric product. ubc.ca A hydrolyzing version of this epimerase, found in both bacteria and mammals, utilizes a similar anti-elimination to form this compound, but the subsequent step is a syn-addition of water to generate N-acetyl-D-mannosamine (ManNAc) and free UDP. researchgate.netnih.govnih.gov

The characterization of this elimination as "E1-like" stems from evidence suggesting a transition state with significant oxocarbenium ion character. ebi.ac.uknih.gov Unlike a concerted E2 elimination where C-H and C-leaving group bonds break simultaneously, the E1-like pathway involves substantial cleavage of the anomeric C-O bond first, leading to a build-up of positive charge on the anomeric carbon. nih.govacs.org Several lines of experimental evidence support this mechanistic proposal:

Kinetic Isotope Effect (KIE): Studies using deuterated substrate ([2-²H]UDP-GlcNAc) with the E. coli epimerase showed a primary kinetic isotope effect, indicating that the cleavage of the C-2 hydrogen bond is a rate-determining step in the reaction. ubc.caacs.org

Positional Isotope Exchange (PIX): When the reaction was run with an ¹⁸O label in the bridging oxygen between the sugar and the diphosphate (B83284), the label was found to scramble into the non-bridging oxygen positions of the UDP product. This result is consistent with the cleavage of the anomeric C-O bond to form a transient oxocarbenium-UDP ion pair intermediate, which allows for rotation before reformation of the bond. ubc.caacs.org

Intermediate Trapping and Competence: During extended incubations or with specific site-directed mutants of the enzyme, the release of this compound and UDP has been directly observed. ubc.canih.gov Furthermore, when authentic this compound is supplied to the enzyme, it is competently converted to the ManNAc product, confirming its role as a true intermediate in the catalytic cycle. researchgate.netnih.govcapes.gov.br

Structural Homology: The three-dimensional structure of UDP-GlcNAc 2-epimerase shows homology to phosphoglycosyl transferases, enzymes known to utilize mechanisms involving oxocarbenium ion-like transition states. nih.gov Active site residues are positioned to facilitate the departure of the UDP leaving group and stabilize the resulting positive charge. ebi.ac.uknih.gov

These findings collectively support a sophisticated enzymatic mechanism where an E1-like elimination generates a planar this compound intermediate, which is then stereospecifically attacked to yield the final epimerized product.

Research Findings on E. coli UDP-GlcNAc 2-Epimerase

The non-hydrolyzing epimerase from Escherichia coli has been a key model for mechanistic studies. Kinetic characterization has provided quantitative data on its efficiency and allosteric regulation, while isotope effect studies have been crucial in elucidating the nature of the elimination step.

| Kinetic Parameter | Value | Significance |

|---|---|---|

| k_cat | 4.8 ± 0.2 s⁻¹ | Represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. |

| K_m (apparent) | 0.73 ± 0.09 mM | The substrate concentration at which the reaction rate is half of Vmax; indicates the affinity of the enzyme for the substrate. |

| Hill Coefficient (n_H) | 2.3 ± 0.2 | A value greater than 1 indicates positive cooperativity, meaning substrate binding to one active site increases the affinity of other active sites. |

| Primary KIE (k_H/k_D) | 1.8 ± 0.1 | The ratio of the reaction rate with a proton (H) at C-2 to the rate with a deuteron (B1233211) (D). A value greater than 1 confirms that C-H bond cleavage is part of a rate-limiting step. ubc.ca |

Stereochemical Control and Regioselectivity in 2 Acetamido D Glucal Chemistry

Factors Influencing Stereoselectivity in Glycosylation

Achieving specific anomeric configurations (α or β) during glycosylation reactions involving 2-acetamido-D-glucal derivatives is paramount for synthesizing biologically relevant structures. Several factors contribute to this stereocontrol.

The anomeric configuration of glycosides is influenced by a combination of thermodynamic and kinetic factors. The anomeric effect, which favors an axial substituent at the anomeric center, generally promotes the formation of α-glycosides. e4journal.com However, kinetic control, often dominant in reactions with non-participating groups at the C2 position, can lead to the formation of β-glycosides. e4journal.com The choice of solvent and protecting groups significantly modulates these effects. For instance, acyclic protection strategies can facilitate high α-anomer selectivity, while the presence of electron-withdrawing groups at the C4 and C6 positions can further refine stereoselectivity by influencing conformational preferences and suppressing competing reactions. nih.gov

The 2-acetamido group in this compound derivatives is a crucial "participating group." Upon activation, it can form a cyclic oxazolinium intermediate. usp.brrsc.orgnih.govresearchgate.netresearchsquare.comresearchgate.net This intermediate is then opened by a nucleophile (glycosyl acceptor) from the opposite face, leading to the formation of a 1,2-trans glycosidic linkage, which corresponds to the β-configuration. usp.brnih.govresearchgate.netresearchsquare.com This neighboring group participation (NGP) is a powerful strategy for achieving high β-selectivity. researchgate.netacademie-sciences.frresearchgate.net

Beyond the C2 substituent, the nature and placement of other protecting groups on the glucal scaffold are critical. Acyclic protection at the C4 and C6 hydroxyls, for example, has been shown to enable high α-anomer selectivity in certain reactions. nih.gov Bulky silyl (B83357) ether protecting groups can also influence the stereochemical outcome of glycosylation reactions with glucals, often favoring α-selectivity. nih.gov The strategic selection of protecting groups can dictate conformational biases in reaction intermediates, thereby directing the stereochemical course of the glycosylation. nih.gov

Solvent choice profoundly impacts the stereoselectivity of glycosylation reactions involving glucal derivatives. Polar solvents, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), tend to favor the formation of β-glycosides, potentially by stabilizing polar intermediates or influencing the reaction pathway towards SN1-like mechanisms. e4journal.comresearchgate.netscholaris.caacs.org Conversely, less polar or ether-containing solvents, like diethyl ether or 1,2-dichloroethane (B1671644) (DCE), often promote α-selectivity or SN2-type pathways. nih.govresearchgate.netscholaris.caacs.org Acetonitrile can participate in the reaction, leading to β-isomers, scholaris.ca while solvents like trichloroethylene (B50587) have demonstrated improved selectivity for SN2 products. acs.org

The development of specific catalysts is fundamental for achieving high stereoselectivity in glycosylation reactions. Various catalytic systems have been employed, including:

Rhodium Catalysts: Rhodium(II) carboxylates, such as Rh₂(OAc)₄, are utilized in amidoglycosylation reactions of glucal derivatives. nih.govrsc.org

Lewis Acids and Metal Salts: Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), copper(II) triflate (Cu(OTf)₂), iron(III) triflate (Fe(III) triflate), gold(I), and copper(I) salts are frequently used to activate glycosyl donors. nih.govresearchgate.netacs.orgsigmaaldrich.cn

Brønsted Acids: Protic acids, including toluenesulfonic acid (TsOH) and solid-supported acids (resin-H⁺), can catalyze Ferrier-type glycosylations. nih.govmdpi.com

Transition Metal Catalysts: Palladium (Pd) and nickel (Ni) catalysts have also been investigated for glycosidation reactions. nih.gov

Radical Initiators: Systems employing N-fluorobenzenesulfonimide (NFSI) in conjunction with TEMPO can mediate radical-initiated amidoglycosylation. researchsquare.com

Other Catalysts: Iodine/copper(II) acetate (B1210297) (I₂-Cu(OAc)₂) has been effective for synthesizing 2-deoxy-2-iodo-glycosides. sigmaaldrich.cn Chiral phosphoric acids (CPAs) have shown utility in promoting regioselective acetalizations. chemrxiv.org

The design of these catalysts often involves tailoring their electronic and steric properties to optimize interactions with the glycosyl donor and acceptor, thereby directing the stereochemical outcome.

Regioselective Functionalization of this compound Derivatives

Beyond glycosylation at the anomeric center, regioselective functionalization of other positions on the this compound scaffold is crucial for synthesizing diverse carbohydrate structures.

The reactive double bond of glucals is a primary site for regioselective modification. For instance, epoxidation of D-glucal derivatives yields 1,2-anhydrosugars. sigmaaldrich.cn Furthermore, the addition of various nucleophiles, including O-, S-, N-, and C-nucleophiles, to the vinyl oxirane intermediates derived from glucals allows for regioselective functionalization. sigmaaldrich.cn Aza-glycosylation, involving the transfer of a nitrogen moiety to the glycal, represents another important regioselective transformation. rsc.org

In certain amidoglycosylation reactions, C3-H oxidation can occur as a competing pathway, indicating potential for regioselective functionalization at this position. nih.gov Advanced strategies employing bifunctional catalysts or specific solvents like trifluoroethanol (TFE) can enable regioselective bis-functionalization, for example, at the C1 and C3 positions of 2-nitroglycals. nih.govacs.org Additionally, chiral phosphoric acids can catalyze regioselective acetal (B89532) protection of hydroxyl groups in polyols, a principle applicable to protected glucal derivatives. chemrxiv.org

Diastereoselective and Enantioselective Synthetic Approaches

This compound and related glucal derivatives serve as valuable chiral synthons in the enantioselective synthesis of complex natural products and biologically active molecules. The inherent chirality of the carbohydrate scaffold, coupled with stereoselective transformations, allows for the controlled construction of multiple stereocenters.

Key reactions that facilitate diastereoselective and enantioselective synthesis include stereoselective Claisen rearrangements, which are instrumental in forming chiral tetrahydropyran (B127337) rings. nih.govresearchgate.netescholarship.orgresearchgate.net Cross-metathesis reactions nih.govescholarship.org and diastereoselective conjugate additions nih.gov further expand the repertoire of stereocontrolled transformations. For example, the synthesis of molecules like spliceostatin G has been achieved through enantioselective routes starting from tri-O-acetyl-D-glucal, employing stereoselective Claisen rearrangements and other controlled reactions. nih.govresearchgate.netescholarship.orgresearchgate.netescholarship.org Oxidative glycosylation methods can also provide stereoselective access to specific mannosides. acs.org The development of methods for controllable 1,3-bis-functionalization of glycals with high regioselectivity and stereoselectivity further highlights the versatility of these chiral building blocks. nih.govacs.org

Applications of 2 Acetamido D Glucal As a Versatile Synthetic Building Block

Synthesis of Oligosaccharides and Complex Glycans

2-Acetamido-D-glucal serves as a foundational building block for creating diverse oligosaccharide structures, including those found in biologically significant N-glycans and other complex carbohydrate antigens.

Linear synthesis strategies involve the sequential addition of monosaccharide units to build an oligosaccharide chain in a step-by-step manner. This compound and its derivatives have been instrumental in these approaches, often acting as glycosyl donors or acceptors. The glycal double bond can undergo various addition reactions, such as hydrothiolation, to form S-linked glycoconjugates and disaccharides with high regio- and stereoselectivity researchgate.net. Furthermore, glycals, in general, are amenable to Michael-type additions, which can be leveraged to synthesize glycosides, including those with 2-deoxy-2-nitro or 2-amino functionalities, which are precursors to N-acetylamino sugars acs.org. The synthesis of 2-acetamido-2-deoxyglycosides, crucial for many biological glycans, often employs derivatives of this compound researchgate.netresearchgate.netrsc.orgnih.govcapes.gov.bracs.org. For instance, reactions involving this compound derivatives have been utilized in the preparation of N-glycans and other complex carbohydrates ontosight.ai.

Convergent synthesis offers an efficient route to complex oligosaccharides by first preparing smaller oligosaccharide fragments, which are then coupled together. This compound derivatives have been employed in the synthesis of these key fragments. For example, convergent strategies have been adopted for the synthesis of complex glycans, including those relevant to bacterial antigens and biologically important structures, often involving the preparation of disaccharide or trisaccharide building blocks derived from glucosamine (B1671600) precursors diva-portal.orgnih.govmdpi.competer-seeberger.dedfg.de. These fragments, incorporating the 2-acetamido-2-deoxyglucose motif, can then be coupled to form larger, more complex oligosaccharides.

Automated Glycan Assembly (AGA) represents a powerful platform for the rapid and programmable synthesis of oligosaccharides beilstein-journals.org. This compound and its protected derivatives are utilized as essential building blocks in AGA protocols. These building blocks are activated and coupled iteratively to a solid support, allowing for the construction of defined oligosaccharide sequences with high efficiency peter-seeberger.debeilstein-journals.orgfu-berlin.defu-berlin.debeilstein-journals.org. The development of suitable building block solutions is critical for the success of AGA, and derivatives of this compound play a vital role in incorporating the ubiquitous N-acetylglucosamine (GlcNAc) unit into automated synthesis workflows fu-berlin.debeilstein-journals.orgrsc.org.

Table 1: Examples of Oligosaccharide Synthesis Utilizing this compound Derivatives

| Oligosaccharide/Glycan Type | Synthetic Strategy | Key Reaction/Donor Type | Notable Features/Yields | Citation |

| S-linked disaccharides | Linear/Convergent | Hydrothiolation of glycal | C-S bond formation at C-2 | researchgate.net |

| N-glycan precursors | Linear/Convergent | Various glycosylation methods | Incorporation of GlcNAc | ontosight.ai |

| Complex bacterial glycans | Convergent | Fragment coupling | Synthesis of building blocks | nih.govmdpi.com |

| S. pneumoniae serotype 3 CPS trisaccharide | Automated Glycan Assembly (AGA) | Building block coupling | Programmable sequence | beilstein-journals.org |

| Various 2-acetamido-2-deoxyglycosides | Linear/Convergent | Glycosylation, Amidoglycosylation | High β-selectivity | researchgate.netresearchgate.netrsc.orgcapes.gov.bracs.orgresearchsquare.comacs.org |

Preparation of Glycoconjugates and Glycomimetics

Beyond oligosaccharides, this compound is a key precursor for the synthesis of glycoconjugates, such as glycopeptides and glycolipids, and structurally related glycomimetics.

The synthesis of glycopeptides, which are peptides bearing covalently attached carbohydrate moieties, is a critical area in glycobiology and medicinal chemistry. This compound derivatives are extensively used to prepare glycosyl donors for the stereoselective synthesis of O-linked glycopeptides, particularly those containing N-acetylglucosamine (GlcNAc) linked to serine or threonine residues rsc.orgacs.orgfigshare.comrsc.orgnih.gov. These studies highlight the preparation of specific amino acid building blocks, such as O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-serine and -threonine, which are then incorporated into peptide chains using solid-phase synthesis methodologies rsc.orgfigshare.comrsc.orgnih.gov. The synthesis of glycopeptides containing the GlcNAc β-linked to Ser or Thr residues is a well-established application rsc.org.

This compound also finds application in the synthesis of glycolipids, which are lipids covalently attached to carbohydrates. While specific detailed examples directly using this compound are less extensively detailed in the provided snippets compared to glycopeptides, its role as a precursor for complex carbohydrate structures implies its utility in synthesizing glycolipid backbones or components. Biosynthetic studies have identified the involvement of 2-acetamido-2-deoxy-D-glucosyl units in lipid pyrophosphate structures, underscoring the biological relevance of this sugar moiety in glycolipid synthesis ontosight.ainih.gov.

Table 2: Examples of Glycopeptide Synthesis Utilizing this compound Derivatives

| Glycopeptide Type/Sequence | Target Amino Acid | Glycosidic Linkage | Synthetic Method | Notable Features | Citation |

| O-GlcNAc-Ser/Thr building blocks | Serine, Threonine | O-glycosidic | Solid-phase synthesis | Preparation of active esters for peptide synthesis | rsc.orgfigshare.comrsc.org |

| Glyco-tripeptides | Serine | β-(1→3) O-glycosidic | Solid-phase synthesis | Sequence: Gly-[β-D-GlcpNAc-(1→3)-Ser]-Ala-OH | nih.gov |

| Glycosomatostatin | Serine | β-(1→3) O-glycosidic | Solid-phase synthesis | Incorporation of β-D-GlcpNAc-(1→3)-Ser residue | nih.gov |

| Mucin-type glycopeptide | Various | Not specified | Chemical synthesis | Demonstrated versatility of a Cu(I)-catalyzed glycosylation approach | acs.org |

| Glycosylasparagine glycopeptides | Asparagine | N-glycosidic | Solid-phase synthesis | Preparation of protected glycopeptides, potential for modified silica (B1680970) gels/liposomes | nih.gov |

Compound List

this compound

D-glucal

GlcNAc (N-acetylglucosamine)

UDP-GlcNAc

2-acetamido-2-deoxy-β-D-glucopyranose

2-acetamido-2-deoxy-α-D-glucopyranosyl phosphate (B84403)

2-acetamido-2-deoxy-α-D-mannopyranosyl phosphate

2-acetamido-2-deoxy-α-D-galactopyranosyl phosphate

2-acetamido-2-deoxy-β-D-glucopyranosylamine

2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosylamine

2-acetamido-1-N-(β-l-aspartyl)-2-deoxy-β-d-glucopyranosylamine

2-acetamido-1-N-acetyl-2-deoxy-β-d-glucopyranosylamine

2-acetamido-2-deoxy-β-D-glucopyranosyl-L-serine

2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl-L-serine

2-acetamido-2-deoxy-β-D-glucopyranosyl-L-threonine

N-acetyl-D-glucosamine

N-acetyl-D-mannosamine

N-acetyl-D-galactosamine

N-acetyl-D-quinovosamine

N-acetyl-D-fucosamine

2-acetamido-2,6-dideoxy-D-glucose

2-acetamido-2,6-dideoxy-α-D-galactopyranoside

2-acetamido-2-deoxy-D-glucono-1,5-lactone

Chitobionhydroximo-1,5-lactone

2-amino-2-deoxy-D-glucose (d-glucosamine)

2-azido-2-deoxy-D-glucose

2-azido-2-deoxy-D-glucose derivative

2-acetamido-4-amino-2,4,6-trideoxy-D-galactose (AAT)

2,4-diacetamido-2,4,6-trideoxy-D-galactose (DATDG)

Bacillosamine (Bac)

N-acetyl fucosamine (B607565) (FucNAc)

D-xylo-6-deoxy-4-ketohexosamine (DKH)

2-acetamido-2-deoxy-α-D-mannopyranosyluronic acid diphosphate (B83284)

Uridine diphosphate N-acetylmannosamine

Uridine 5′-(2-acetamido-2-deoxy-α-D-glucopyranosyl diphosphates)

Uridine 5′-(2-acetamido-2-deoxy-α-D-galactopyranosyl diphosphates)

2-acetamido-3-O-acetyl-4-O-benzyl-2-deoxy-5a-carba-α-D-mannopyranose

Enzymatic Transformations and Biological Context of 2 Acetamido D Glucal

Enzymatic Hydration of 2-Acetamido-D-glucal

The hydration of this compound is a notable enzymatic transformation catalyzed by a class of enzymes known as β-N-acetylhexosaminidases. This reaction is fundamental to understanding the catalytic strategies of these enzymes.

Catalysis by Beta-N-acetylhexosaminidases

Beta-N-acetylhexosaminidases (EC 3.2.1.52), belonging to glycoside hydrolase family 20 (GH20), are capable of catalyzing the hydration of this compound nih.govacs.orgcazypedia.orgmdpi.comd-nb.info. These enzymes are widely distributed and are involved in the breakdown of N-acetylhexosamine-containing glycoconjugates, such as glycoproteins and glycolipids, and also in microbial cell wall synthesis acs.orgcazypedia.orgmdpi.com. Studies have identified that β-N-acetylhexosaminidases from sources including human placenta, jack bean, and bovine kidney can effectively hydrate (B1144303) this compound, yielding N-acetyl-D-glucosamine as the product nih.govacs.org. The catalytic mechanism typically involves neighboring group participation by the 2-acetamido group of the substrate. This participation leads to the formation of a transient oxazolinium ion intermediate, which is subsequently hydrolyzed by water, resulting in the retention of the anomeric configuration at C1 nih.govresearchgate.netacs.orgacs.orgresearchgate.net.

Stereochemical Outcome of Enzymatic Hydration

The enzymatic hydration of this compound by β-N-acetylhexosaminidases results in the retention of the anomeric configuration of the newly formed hydroxyl group at C1. This stereochemical outcome is consistent with a mechanism involving either a double-displacement pathway with a glycosyl-enzyme intermediate or, more commonly for hexosaminidases, the formation of a cyclized oxazolinium ion intermediate that is subsequently opened by water nih.govacs.orgnih.govresearchgate.netacs.orgacs.org. The proton transfer from the enzyme to the glycal occurs from the top face, a characteristic feature of retaining β-glycosidases nih.govacs.org.

Kinetic Studies and Substrate Binding Affinities

Kinetic analyses have demonstrated that this compound functions as a slow, tight-binding substrate for various β-N-acetylhexosaminidases nih.govacs.orgresearchgate.net. For the jack bean β-N-acetylhexosaminidase, kinetic parameters were determined to be a Vmax of 0.48 ± 0.01 unit/mg and a Km of 27 ± 2.8 µM nih.govacs.org. The human placenta and bovine kidney enzymes also exhibit strong binding to this compound, with reported Ki values of 8 µM and 25 µM, respectively nih.govacs.org. This tight binding is due to the formation of a high-affinity, reversible enzyme-substrate complex rather than the accumulation of reaction intermediates nih.govacs.org. These findings highlight the potential of substituted glycals like this compound to mimic transition states, thereby serving as a basis for the rational design of potent β-N-acetylhexosaminidase inhibitors nih.govacs.orgresearchgate.net.

Table 6.1.1: Kinetic Parameters of this compound Hydration by Beta-N-acetylhexosaminidases

| Enzyme Source | Vmax (unit/mg) | Km (µM) | Ki (µM) |

| Jack Bean | 0.48 ± 0.01 | 27 ± 2.8 | N/A |

| Human Placenta | N/A | N/A | 8 |

| Bovine Kidney | N/A | N/A | 25 |

Note: "N/A" indicates that the specific parameter was not reported for that particular enzyme source in the cited studies.

This compound as an Enzyme-Bound Intermediate

In addition to its direct hydration, this compound is recognized as a crucial transient intermediate in the catalytic mechanisms of other enzymes, most notably UDP-N-acetylglucosamine 2-epimerases.

Intermediary Role in UDP-N-acetylglucosamine 2-Epimerase Mechanism

UDP-N-acetylglucosamine 2-epimerases (EC 5.1.3.14) are enzymes responsible for the reversible conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-N-acetylmannosamine (UDP-ManNAc) nih.govebi.ac.uknih.govasm.orgwikipedia.orgacs.orgnih.gov. The generally accepted mechanism for these enzymes involves an anti-elimination of UDP from UDP-GlcNAc, which generates 2-acetamidoglucal (B1262020) as a transient, enzyme-bound intermediate nih.govebi.ac.uknih.govasm.orgacs.orgnih.govnih.govescholarship.orgnih.gov. This is followed by a syn-addition of water to the double bond, leading to the formation of UDP-ManNAc nih.govebi.ac.uknih.govasm.orgacs.orgnih.gov. In some cases, the enzyme can facilitate the anti-elimination of UDP from UDP-GlcNAc, with 2-acetamidoglucal being released from the active site during catalysis, thereby providing direct evidence for its role as an intermediate nih.gov. Furthermore, these enzymes can also hydrate externally supplied 2-acetamidoglucal to produce ManNAc asm.orgacs.org.

Characterization of Enzyme-Intermediate Complexes

While direct structural characterization of enzyme-2-acetamidoglucal complexes is inherently challenging due to the transient nature of the intermediate, substantial mechanistic evidence supports its role. For UDP-N-acetylglucosamine 2-epimerases, studies have shown that the enzyme catalyzes the anti-elimination of UDP, forming 2-acetamidoglucal, which then undergoes syn-addition of water nih.govacs.org. Mutagenesis studies targeting key active site residues, such as carboxylates, have revealed their importance in catalysis. In specific mutant enzymes, the release of 2-acetamidoglucal from the active site has been observed, confirming its intermediary status nih.gov. The capacity of certain UDP-N-acetylglucosamine 2-epimerases to accept and hydrate 2-acetamidoglucal from solution to form ManNAc further corroborates its function as a processable intermediate asm.org. Structural investigations of UDP-sugar 2-epimerases have elucidated the architecture of their active sites, detailing how they bind UDP-sugar substrates and products, which provides a framework for understanding the binding and processing of intermediates like 2-acetamidoglucal nih.gov.

Advanced Technologies and Computational Approaches in 2 Acetamido D Glucal Research

Machine Learning and Predictive Modeling for Carbohydrate Reactions

Machine learning models are revolutionizing the prediction of chemical reaction outcomes, offering a powerful alternative to empirical methods. In carbohydrate chemistry, where predicting regio- and stereoselectivity is particularly challenging, ML models are showing great promise.

Prediction of Regio- and Stereoselective Outcomes

Predicting the precise outcome of reactions involving carbohydrates, such as regioselective protecting group manipulations or stereoselective glycosylations, is notoriously difficult even for experienced chemists. ML models, trained on large datasets of chemical reactions, can learn subtle patterns that govern these selectivities. Studies have demonstrated the potential of these models to accurately predict reaction outcomes, thereby guiding synthetic planning and reducing experimental trial-and-error. For instance, the development of specialized models for carbohydrate reactions, often through transfer learning from general chemical reaction datasets, has led to significant improvements in predictive accuracy chemrxiv.orgbohrium.comnature.comarxiv.org. These models can learn to differentiate between similar functional groups and predict which site will react preferentially or which stereoisomer will be predominantly formed.

Molecular Transformer Models and Transfer Learning Applications

Among the most successful ML architectures for reaction prediction is the Molecular Transformer, a sequence-to-sequence model adapted from natural language processing. This model treats chemical reactions as a translation problem, converting a SMILES string representation of reactants into a SMILES string of products chemrxiv.orgbohrium.comnature.comacs.orgresearchgate.net. A key strategy to enhance its performance on specific chemical domains, like carbohydrate chemistry, is transfer learning. By fine-tuning a general Molecular Transformer model (pre-trained on a large dataset of diverse organic reactions, such as the USPTO dataset) with a smaller, specialized dataset of carbohydrate reactions, a "Carbohydrate Transformer" can be developed. This specialized model exhibits remarkable accuracy in predicting regio- and stereoselective transformations common in glycan synthesis, including those involving glucal derivatives chemrxiv.orgbohrium.comnature.comchemrxiv.org. The ability to leverage pre-existing knowledge from general chemistry and adapt it to the nuances of carbohydrate transformations is a significant advantage of this approach.

Atom-Mapped Reactions for Model Development

The accuracy and interpretability of ML models for reaction prediction are heavily reliant on the quality of the training data. Atom mapping, which establishes a correspondence between atoms in reactants and products, is crucial for understanding reaction mechanisms and transformations at a fundamental level unibe.chresearchgate.netresearchgate.netarxiv.org. Machine learning models can leverage atom-mapped reaction data to learn which bonds are formed or broken and how atoms rearrange during a transformation. Developing robust datasets with accurate atom mapping is an active area of research, with methods like AutoTemplate and human-in-the-loop ML approaches aiming to improve the quality and completeness of reaction data, thereby enhancing the performance of predictive models researchgate.netchemrxiv.org. Such datasets are essential for training models to understand the detailed chemical changes occurring in reactions involving molecules like 2-Acetamido-D-glucal.

Computational Chemistry Studies

Computational chemistry provides indispensable tools for probing reaction mechanisms, electronic structures, and dynamic behaviors of molecules, offering insights that are complementary to experimental observations.

Quantum Mechanical (QM) Studies on Reactivity

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are extensively used to investigate the reactivity and reaction pathways of carbohydrates. These methods allow for the calculation of electronic structures, transition states, activation energies, and reaction enthalpies, providing a detailed understanding of reaction mechanisms. QM studies on glycosylation reactions, for instance, have elucidated the nature of intermediates, such as oxocarbenium ions and ion pairs, and have helped in understanding factors influencing stereoselectivity nih.govrsc.orgglycoforum.gr.jpjst.go.jpjst.go.jpnih.govresearchgate.net. For molecules like this compound, QM calculations can shed light on the electronic distribution, the stability of potential intermediates during reactions, and the energy barriers for different reaction pathways, thereby explaining observed reactivity and selectivity. For example, studies on glucals have investigated their hydration mechanisms and interactions with enzymes, often employing QM methods to model these processes nih.govacs.org.

Molecular Dynamics Simulations in Glycochemistry

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules, including conformational changes, solvent interactions, and binding events. In glycochemistry, MD simulations are used to explore the flexibility of glycan structures, the dynamics of glycosidic bond formation, and the interactions of carbohydrates with proteins or other molecules nih.govglycoforum.gr.jpingentaconnect.comnih.govcapacites.frdoi.orgtsukuba.ac.jp. By simulating the movement of atoms and molecules over time, MD can provide insights into the conformational landscape of carbohydrates, which is critical for understanding their reactivity and biological function. For derivatives like this compound, MD simulations can reveal how the acetamido group influences conformational preferences or how the molecule interacts with its environment during a reaction or in a biological context. For instance, MD simulations have been used to study the dynamics of glycopolymers containing 2-acetamido-2-deoxy-D-glucopyranoside units, revealing insights into their internal motions and conformational flexibility doi.org. Furthermore, QM/MM (Quantum Mechanics/Molecular Mechanics) combined with MD simulations are employed to accurately model complex systems where both electronic and dynamic effects are important, such as enzymatic reactions or ligand-protein interactions tsukuba.ac.jpresearchgate.netacs.orgnih.govresearchgate.net.

Compound List

Structure-Reactivity Relationship Elucidation

This compound, also known by its IUPAC name N-[(2R,3S,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-5-yl]acetamide, is characterized by a hex-1-enitol backbone with an acetamido group (-NHCOCH₃) at the C2 position ontosight.ai. This unique structural configuration imbues the molecule with distinct chemical properties that dictate its reactivity. The presence of the double bond within the pyranose ring, characteristic of glucals, renders it susceptible to various addition and cyclization reactions, making it a valuable precursor for synthesizing a wide array of glycosidic compounds and carbohydrate derivatives ontosight.ai.

The acetamido group at the C2 position plays a crucial role in modulating the molecule's chemical behavior. It can participate in hydrogen bonding and engage in reactions typical of amide functionalities ontosight.ai. Furthermore, the presence of this group can influence stereochemical outcomes in glycosylation reactions, often necessitating specific synthetic strategies to manage its proximity to the anomeric center, thereby avoiding unwanted side reactions or influencing the stereoselectivity of bond formation researchgate.net.

Biochemically, this compound serves as a substrate for certain enzymes. Notably, it has been studied for its interaction with beta-N-acetylhexosaminidases. Research indicates that it acts as a slow, tight-binding substrate for enzymes derived from jack bean, human placenta, and bovine kidney, yielding N-acetyl-D-glucosamine upon hydration nih.gov. The kinetic parameters associated with these enzymatic reactions highlight its specific reactivity profile, suggesting that correctly substituted glycals, like this compound, may function as transition state mimics nih.gov.

Table 1: Kinetic Parameters of this compound Hydration by Beta-N-acetylhexosaminidases

| Enzyme Source | Vmax (unit/mg) | Km (µM) | Ki (µM) |

| Jack bean | 0.48 ± 0.01 | 27 ± 2.8 | N/A |

| Human placenta | N/A | N/A | 8 |

| Bovine kidney | N/A | N/A | 25 |

Note: N/A indicates data not reported or not applicable for the specific parameter in the context of tight-binding substrate characterization.

The utility of this compound extends to its application in synthesizing analogues of biologically significant molecules, such as those found in natural products like migrastatin (B49465) and dorrigocin A, facilitating structure-activity relationship studies nih.gov. This underscores its importance as a versatile building block in complex carbohydrate synthesis.

Automation in Glycan Synthesis Research and Development

The synthesis of complex oligosaccharides has historically been a labor-intensive and challenging endeavor, often requiring extensive expertise in carbohydrate chemistry. To address these limitations, Automated Glycan Assembly (AGA) has emerged as a pivotal technology over the past two decades researchgate.netnih.govpnas.orgacs.orgresearchgate.netnih.gov. AGA strategies, often employing solid-phase synthesis techniques, enable the rapid and reproducible construction of defined glycans, ranging from simple disaccharides to complex oligosaccharides pnas.orgacs.org. This automation significantly accelerates the procurement of these molecules, which are essential for various applications, including diagnostics, vaccine development, and fundamental glycobiology research acs.orgresearchgate.net.

The development of dedicated automated synthesizers, such as the Glyconeer 2.1, coupled with improvements in monosaccharide building blocks, linker strategies, and purification protocols, has streamlined the synthetic process pnas.orgacs.org. Beyond chemical automation, enzyme-mediated automated synthesis platforms are also being developed, offering alternative routes to complex glycan structures researchgate.net.

Integration of Automated Platforms and Data Science

The synergy between automated synthesis platforms, flow chemistry, and data science is crucial for advancing glycochemistry researchgate.netmpg.denih.gov. The integration of digital tools, including artificial intelligence (AI) and computational modeling, is revolutionizing how glycans are synthesized and studied researchgate.net. AI, particularly deep learning, is being employed to automate analytical processes that are currently manual and time-consuming, thereby increasing throughput and efficiency gu.se.

Prospects for Self-Driving Labs in Glycochemistry

The ultimate frontier in laboratory automation is the realization of "self-driving labs" (SDLs) researchgate.netnih.govrsc.orgweforum.org. These advanced research environments integrate robotics, AI, and automation to conduct experiments autonomously, from experimental design to execution and data analysis, often in a closed-loop system rsc.orgweforum.org. In the context of glycochemistry, SDLs hold the promise of revolutionizing the speed and efficiency of glycan discovery and synthesis rsc.orgweforum.org.

By enabling iterative experimentation at unprecedented scales, SDLs can explore vast chemical spaces, optimize reaction conditions, and discover novel carbohydrate structures with minimal human intervention rsc.orgweforum.orgchemrxiv.org. The development of more affordable automation technologies, such as 3D-printed laboratory components, is also democratizing access to these powerful platforms rsc.org. The integration of these technologies is expected to free up researchers from repetitive tasks, allowing them to focus on higher-level scientific inquiry and innovation, thereby accelerating progress in understanding and utilizing the complex world of glycans.

Compound List:

this compound

D-glucal

N-acetyl-D-glucosamine

Migrastatin

Dorrigocin A

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity

A comparison of traditional versus envisioned future synthetic approaches is summarized below:

| Feature | Traditional Synthetic Approach | Future Methodological Goal |

| Stereocontrol | Often requires multi-step sequences and chiral auxiliaries. | Direct, catalyst-controlled stereoselective glycosylations. |

| Efficiency | Lower overall yields due to numerous steps. | High-yielding reactions with minimal purification steps. |

| Protecting Groups | Extensive use of protecting groups, requiring additional steps for installation and removal. | Minimalist or protecting-group-free strategies. |

| Scalability | Often challenging to perform on a large scale. | Readily scalable processes for industrial and academic use. |

Exploration of Unexplored Reactivity Patterns of 2-Acetamido-D-glucal

The reactivity of this compound is predominantly centered on its electron-rich double bond, making it an excellent glycosyl donor and a substrate for electrophilic additions. nih.gov However, there remains a significant opportunity to explore less conventional reactivity patterns. For instance, the potential for radical-mediated transformations or participation in pericyclic reactions like cycloadditions is an area ripe for investigation.

Furthermore, its behavior as a substrate for enzymes, such as in the hydration by β-N-acetylhexosaminidases to yield N-acetyl-D-glucosamine, highlights its utility in biochemical studies. ku.dknih.gov Future research could focus on discovering new enzymatic or chemoenzymatic transformations that utilize this compound to generate novel carbohydrate structures that are difficult to access through traditional synthesis. Understanding its interactions with different classes of enzymes could also lead to the design of potent and specific inhibitors. ku.dk

Advancements in Catalytic Systems for Stereoselective Transformations

Achieving high stereoselectivity in glycosylation reactions is a persistent challenge. digitellinc.com The development of novel catalytic systems is crucial for controlling the formation of the glycosidic bond when using donors like this compound. Future advancements are expected in the realm of both metal-based and organocatalytic systems. Chiral transition-metal complexes, for example, offer the potential to orchestrate the approach of the glycosyl acceptor, thereby favoring the formation of one anomer over the other.

Moreover, the integration of biocatalysis, using either isolated enzymes or whole-cell systems, presents a powerful avenue for achieving near-perfect stereoselectivity. Chemoenzymatic strategies that combine the strengths of traditional organic synthesis with the high selectivity of enzymes are particularly promising. This could involve using a catalyst to activate the this compound donor, followed by an enzymatic step to ensure the stereospecific formation of the desired linkage.

| Catalyst Type | Potential Advantages in this compound Transformations |

| Chiral Lewis Acids | Activation of the glucal for nucleophilic attack with facial selectivity. |

| Transition Metal Catalysts | Can enable novel reaction pathways and provide high stereocontrol through ligand design. |

| Organocatalysts | Metal-free, often less sensitive to air and moisture, can promote unique selectivity. |

| Enzymes (Biocatalysts) | Unparalleled stereospecificity and regioselectivity under mild reaction conditions. |

Integration of Predictive Modeling into Glycan Synthetic Design

The complexity of glycosylation reactions, which are influenced by numerous factors including the nature of the donor, acceptor, solvent, and catalyst, makes predicting the stereochemical outcome exceedingly difficult. digitellinc.comnih.gov The integration of computational chemistry and machine learning is an emerging opportunity to address this challenge. ku.dkresearchgate.net By developing predictive models trained on large datasets of reaction outcomes, it may become possible to forecast the efficiency and stereoselectivity of a planned glycosylation involving this compound. nih.govresearchgate.net

These in silico tools could significantly accelerate the design of synthetic routes by allowing researchers to screen various reaction conditions computationally before committing to laboratory experiments. nih.govnih.gov Machine learning algorithms can identify subtle, non-obvious correlations between reaction parameters and outcomes, leading to a more rational and data-driven approach to carbohydrate synthesis. ku.dkresearchgate.net This predictive capability will be instrumental in transforming glycan synthesis from an empirical art into a predictive science.

Expanding Applications in Chemical Biology and Advanced Materials Science

The unique structural features of this compound and its derivatives make them highly valuable for a range of applications beyond traditional synthesis.

In chemical biology , derivatives of this compound can be used as probes to study carbohydrate-protein interactions or as inhibitors for specific enzymes like glycosidases. ku.dk For example, modified versions have been incorporated into prodrugs of immunoadjuvant compounds like N-acetylmuramyl dipeptide (MDP), demonstrating their potential in immunology and vaccine development. nih.gov

In advanced materials science , the incorporation of this compound derivatives can impart novel properties to polymers and surfaces. Alkoxyethyl 2-acetamido-2-deoxy-α-D-glucopyranosides, for instance, have been shown to act as effective water-soluble, sugar-based surfactants. researchgate.net Another exciting frontier is the development of glyconanoparticles, where carbohydrates are attached to the surface of nanoparticles. nih.gov These materials can mimic the cell surface and have potential applications in biosensing, targeted drug delivery, and diagnostics. nih.gov

Q & A

Q. What are the key considerations for synthesizing 2-Acetamido-D-glucal derivatives with stable fluorinated or methylated modifications?

Methodological Answer: Synthesis typically involves protecting group strategies to selectively modify hydroxyl groups. For example, fluorination at the C6 position requires anhydrous conditions and reagents like DAST (diethylaminosulfur trifluoride), while methylation can be achieved using methyl iodide in the presence of a base like sodium hydride. Stability studies should include NMR (e.g., or ) to confirm structural integrity and assess hydrolysis susceptibility under physiological conditions .

Q. How can researchers validate the purity and structural identity of this compound intermediates?

Methodological Answer: Use orthogonal analytical techniques:

- HPLC-MS for purity assessment and molecular weight confirmation.

- NMR spectroscopy (, , DEPT-135) to verify regioselective modifications (e.g., acetylation at C3/C4).

- Polarimetry to confirm stereochemical retention during synthesis .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported enzymatic hydration kinetics of this compound by β-N-acetylhexosaminidases?

Methodological Answer: Discrepancies in kinetic parameters (e.g., , ) may arise from enzyme isoforms or assay conditions. To address this:

- Compare enzyme sources (e.g., human vs. bacterial GH20 family hydrolases) and pH optima.

- Use stopped-flow spectrophotometry to monitor real-time hydration and validate data against crystallographic studies (e.g., active-site residue interactions) .

- Replicate assays with purified isoforms to rule out contamination .

Q. How can researchers design experiments to analyze competing reaction pathways (e.g., hydrolysis vs. isomerization) in this compound under acidic conditions?

Methodological Answer:

Q. What methodologies address contradictions in the biological activity of this compound derivatives across cell-based assays?

Methodological Answer:

- Standardize cell lines and culture conditions (e.g., glucose deprivation may alter glycosylation pathways).

- Use isotopic labeling (e.g., -glucose) to trace metabolic incorporation of derivatives.

- Validate target engagement via CRISPR knockouts or competitive inhibition assays .

Data Analysis & Interpretation

Q. How should researchers reconcile conflicting NMR data for this compound derivatives in different solvent systems?

Methodological Answer:

Q. What statistical approaches are recommended for analyzing dose-response variability in this compound toxicity studies?

Methodological Answer:

- Non-linear regression models (e.g., Hill equation) to fit sigmoidal dose-response curves.

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare IC values across cell types.

- Report confidence intervals and effect sizes to quantify uncertainty .

Methodological Best Practices

Q. How can researchers ensure reproducibility in glycosylation studies using this compound as a substrate?

Methodological Answer:

- Detailed synthetic protocols : Specify reaction stoichiometry, purification methods (e.g., column chromatography gradients), and storage conditions (-20°C under argon).

- Enzyme activity normalization : Use internal standards (e.g., pNP-GlcNAc hydrolysis) for hydrolase assays.

- Open-data practices : Share raw spectra, chromatograms, and crystallographic data in supplementary materials .

Q. What controls are essential for validating this compound’s role in inhibiting bacterial biofilm formation?

Methodological Answer:

- Negative controls : Use structurally similar but inactive analogs (e.g., 2-Acetamido-D-glucose).

- Positive controls : Include known biofilm inhibitors (e.g., dispersin B).

- Confocal microscopy : Quantify biofilm biomass via SYTO-9/propidium iodide staining .

Future Directions

Q. What emerging techniques could advance mechanistic studies of this compound in glycan remodeling?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.